

# Discovery and history of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

**Cat. No.:** B1519323

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An In-depth Technical Guide to **4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid**: From Discovery to Application

## Part 1: Executive Summary

This technical guide provides a comprehensive overview of **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid**, a significant building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the tetrahydropyran scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document traces the origins of this compound through its initial disclosures in patent literature and explores the various synthetic methodologies for its preparation. Furthermore, it delves into its applications as a key intermediate in the development of complex pharmaceutical agents, offering insights for researchers, scientists, and professionals in drug development.

## Part 2: Introduction - The Strategic Role of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of contemporary drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated heterocyclic compounds, particularly saturated rings like tetrahydropyran, are of special interest as they

provide three-dimensional structural motifs that can effectively probe the binding pockets of enzymes and receptors.

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous bioactive natural products and approved drugs. Its saturated, non-planar structure offers a desirable alternative to aromatic rings, often improving solubility and metabolic profiles. The addition of a fluorine atom, as in **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid**, further enhances its utility by introducing a polar C-F bond that can participate in favorable interactions with biological targets and modulate the acidity of the adjacent carboxylic acid group. This makes it a valuable  $sp^3$ -rich building block for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.<sup>[1]</sup>

## Part 3: Discovery and Initial Synthesis

The first public disclosure of a synthetic route leading to a direct precursor of **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid** can be traced back to the patent literature. Specifically, the synthesis of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is described in a patent application that serves as a key reference for the early preparation of this structural class.<sup>[2]</sup> The carboxylic acid can be readily obtained from this aldehyde via standard oxidation protocols.

### Initial Patented Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

The synthesis begins with the commercially available tetrahydro-2H-pyran-4-carbaldehyde and proceeds through a two-step sequence involving the formation of a silyl enol ether followed by electrophilic fluorination.

#### Experimental Protocol:

##### Step 1: Synthesis of Trimethyl(((tetrahydro-2H-pyran-4-yl)methylene)oxy)silane

- To a solution of diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C, trimethylsilyl trifluoromethanesulfonate is added.
- A solution of tetrahydro-2H-pyran-4-carbaldehyde in DCM is then added dropwise at the same temperature.

- The reaction mixture is allowed to warm to ambient temperature and stirred for 2 hours.
- The solvent is removed under reduced pressure, and the resulting residue is treated with hexane.
- The precipitated salts are filtered off, and the filtrate is concentrated in vacuo to yield the crude trimethylsilyl enol ether, which is used in the next step without further purification.

#### Step 2: Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

- The crude trimethylsilyl enol ether is dissolved in DCM and cooled to 0°C.
- A solution of N-fluorobenzenesulfonimide (NFSI) in DCM is added dropwise.
- The mixture is stirred for 3 hours at ambient temperature.
- The resulting crude solution of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is used directly in subsequent reactions or can be purified by chromatography.

#### Oxidation to 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid:

The aldehyde can be oxidized to the target carboxylic acid using standard oxidizing agents such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or under milder conditions using sodium chlorite with a scavenger.

#### Causality Behind Experimental Choices:

- **Silyl Enol Ether Formation:** The conversion of the aldehyde to its silyl enol ether is a crucial step as it creates a nucleophilic enol derivative that can react with an electrophilic fluorine source. DIPEA is used as a non-nucleophilic base to facilitate the formation of the enolate.
- **Electrophilic Fluorination:** N-fluorobenzenesulfonimide (NFSI) is a widely used and relatively stable electrophilic fluorinating agent. The reaction proceeds via the attack of the electron-rich silyl enol ether on the electrophilic fluorine of NFSI.

## Part 4: Modern and Alternative Synthetic Methodologies

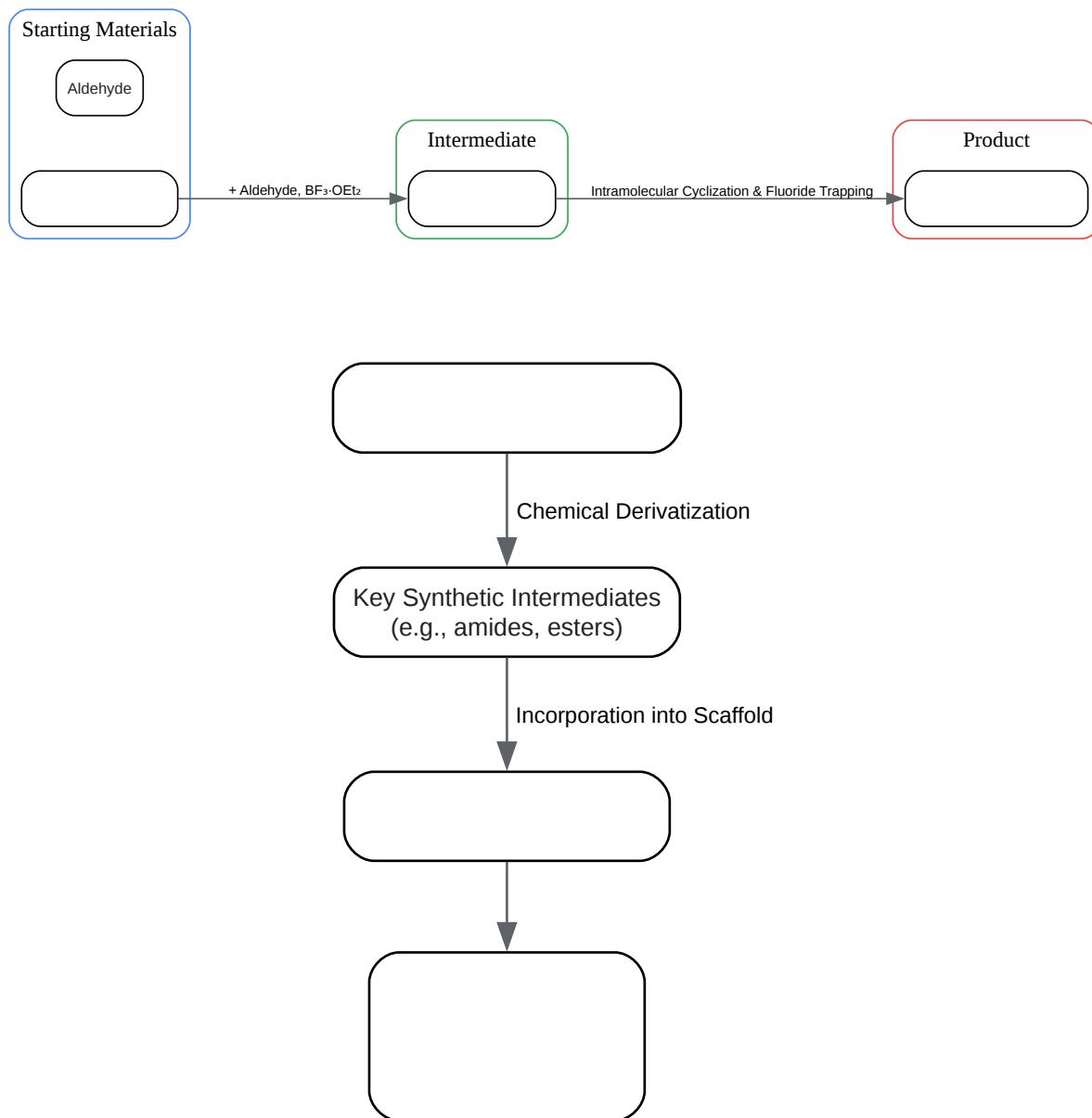
While the initial synthesis provides a direct route, other modern methods have been developed for the construction of fluorinated tetrahydropyrans, offering alternative strategies that can be advantageous in terms of stereocontrol and substrate scope.

## A. Fluoro-Prins Cyclization

The Prins reaction, the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, is a powerful method for constructing tetrahydropyran rings.<sup>[3][4]</sup> When a Lewis acid that can also act as a fluoride source, such as boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ), is used in stoichiometric amounts, a fluoro-Prins cyclization can occur, directly installing a fluorine atom at the 4-position.<sup>[5][6][7][8][9]</sup>

General Experimental Protocol for Fluoro-Prins Cyclization:

- To a solution of a homoallylic alcohol in a suitable solvent like dichloromethane at a low temperature (e.g., -20°C to 0°C), an aldehyde is added.
- A stoichiometric amount of boron trifluoride etherate is then added dropwise.
- The reaction is stirred for several hours until completion, monitored by TLC or LC-MS.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.
- The resulting 4-fluorotetrahydropyran derivative is purified by column chromatography.



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